molecular formula C30H38O15 B173837 Jionoside D CAS No. 120406-34-0

Jionoside D

Cat. No.: B173837
CAS No.: 120406-34-0
M. Wt: 638.6 g/mol
InChI Key: WKQLGHCWJNLUKK-CPPDSBOHSA-N
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Description

Jionoside D, also known as Cistanoside C, is a natural compound primarily found in the roots of Rehmannia glutinosa var. purpurea and Clerodendron trichotomum. It belongs to the class of hydroxycinnamic acid esters of phenethylalcohol glycosides. This compound has garnered attention due to its significant antioxidant properties, which include scavenging intracellular reactive oxygen species and inhibiting lipid peroxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Jionoside D typically involves extraction from natural sources. The process begins with the crushing of the raw material, followed by soaking in water or an organic solvent such as methanol. The active ingredients are then extracted through a series of steps including extraction, filtration, and concentration. Finally, the compound is purified using column chromatography, gel filtration, and crystallization to obtain high-purity this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar extraction and purification process but on a larger scale. The raw materials are processed in large extraction tanks, and the solvents used are often recycled to minimize waste. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Jionoside D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, which retain its antioxidant properties and contribute to its biological activities .

Scientific Research Applications

Jionoside D has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging activities.

    Biology: Investigated for its protective effects on cells exposed to oxidative stress, such as Chinese hamster lung fibroblast cells.

    Medicine: Explored for its potential therapeutic applications in treating diseases associated with oxidative stress, including inflammation, aging, cancer, arteriosclerosis, hypertension, and diabetes.

    Industry: Utilized in the development of natural antioxidant formulations for pharmaceuticals and nutraceuticals .

Mechanism of Action

Jionoside D exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also enhances the activities of cellular antioxidant enzymes such as superoxide dismutase and catalase, which further contribute to its protective effects. The molecular targets and pathways involved include the reduction of apoptotic cells and the enhancement of cellular antioxidant defenses .

Comparison with Similar Compounds

Similar Compounds

  • Cistanoside A
  • Cistanoside B
  • Verbascoside
  • Echinacoside

Uniqueness of Jionoside D

Compared to other similar compounds, this compound stands out due to its potent antioxidant properties and its ability to protect cells from oxidative stress. Its unique combination of hydroxycinnamic acid esters and phenethylalcohol glycosides contributes to its high efficacy in scavenging free radicals and enhancing cellular antioxidant defenses .

Biological Activity

Jionoside D, a compound isolated from Clerodendron trichotomum , has garnered attention for its significant biological activities, particularly its antioxidant properties. This article reviews the existing literature on this compound, highlighting its mechanisms of action, effects on cell viability, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a hydroxycinnamic acid ester of phenethyl alcohol glycoside. It is known for its structural complexity, which contributes to its diverse biological activities. The molecular structure allows it to interact with various biological targets, leading to multiple pharmacological effects.

Antioxidant Activity

One of the most notable properties of this compound is its antioxidant activity . Research indicates that this compound exhibits a strong capacity to scavenge free radicals and inhibit oxidative stress in cells.

  • Radical Scavenging : this compound effectively scavenges intracellular reactive oxygen species (ROS) and the DPPH radical, demonstrating its potential as a natural antioxidant .
  • Cell Viability Protection : In vitro studies have shown that this compound protects the viability of Chinese hamster lung fibroblast (V79-4) cells exposed to hydrogen peroxide (H2O2). This protective effect is attributed to its ability to reduce apoptosis and enhance the activity of cellular antioxidant enzymes such as superoxide dismutase and catalase .

Table 1: Summary of Antioxidant Effects of this compound

Study Cell Type Oxidative Stress Inducer Effect on Cell Viability Mechanism
V79-4H2O2IncreasedROS scavenging, enzyme activation
V79-4H2O2IncreasedApoptosis reduction

The antioxidant effects of this compound are mediated through several mechanisms:

  • Enzyme Activation : this compound enhances the activity of key antioxidant enzymes, which play a crucial role in cellular defense against oxidative damage.
  • Apoptosis Modulation : The compound reduces the number of apoptotic cells induced by oxidative stress, indicating its potential role in protecting against cell death .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

  • Neuroprotection : Due to its ability to mitigate oxidative stress, this compound may be beneficial in neurodegenerative diseases where oxidative damage is a contributing factor.
  • Anti-aging : Preliminary studies suggest that compounds like this compound could serve as anti-aging agents by protecting cells from oxidative damage and enhancing metabolic processes .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQLGHCWJNLUKK-CPPDSBOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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